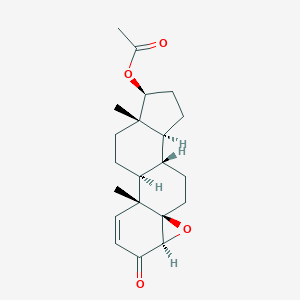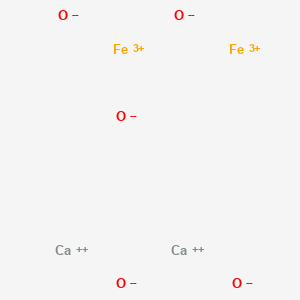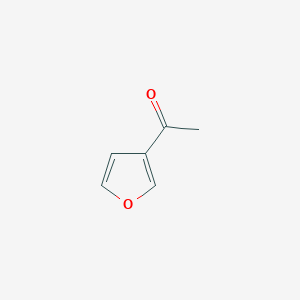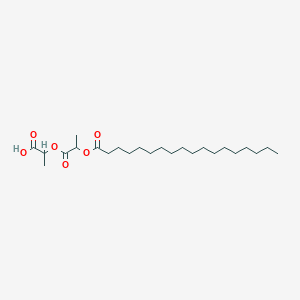
Lead disulphamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead disulphamidate, also known as lead N,N'-disulphamidate or Pb(DS)2, is a chemical compound that has been studied for its potential applications in the field of medicine and biotechnology. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of Lead disulphamidate disulphamidate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Lead disulphamidate disulphamidate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Lead disulphamidate disulphamidate in lab experiments is its low toxicity and high solubility in water. However, its stability in solution can be affected by pH and temperature changes, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Lead disulphamidate disulphamidate. Some of these include:
1. Further studies on its mechanism of action and cellular targets.
2. Development of new drugs based on Lead disulphamidate disulphamidate for the treatment of cancer, infections, and inflammatory diseases.
3. Investigation of its potential use as a biopesticide or antifungal agent.
4. Exploration of its potential applications in the field of nanotechnology, such as the development of new materials with unique properties.
In conclusion, Lead disulphamidate disulphamidate is a promising compound with potential applications in the field of medicine and biotechnology. Further research is needed to fully understand its mechanism of action and explore its potential uses.
Métodos De Síntesis
Lead disulphamidate can be synthesized through a simple reaction between Lead disulphamidate acetate and ammonium disulphate. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Lead disulphamidate has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
13767-78-7 |
|---|---|
Nombre del producto |
Lead disulphamidate |
Fórmula molecular |
H4N2O6PbS2 |
Peso molecular |
399 g/mol |
Nombre IUPAC |
lead(2+);disulfamate |
InChI |
InChI=1S/2H3NO3S.Pb/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 |
Clave InChI |
ZOWGRGPFDVHBAE-UHFFFAOYSA-L |
SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
SMILES canónico |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Pb+2] |
Otros números CAS |
13767-78-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



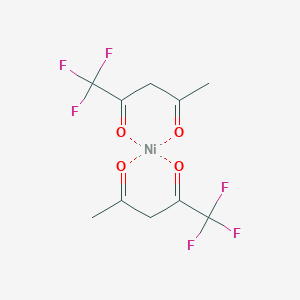
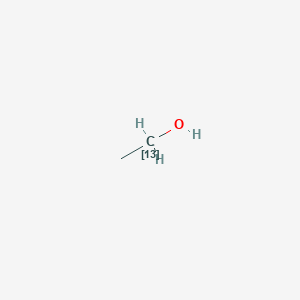
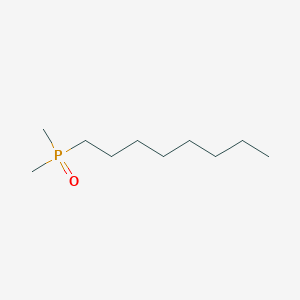
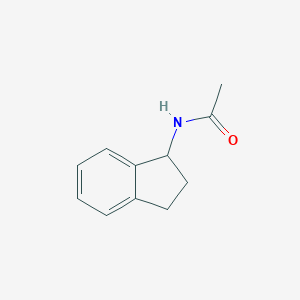
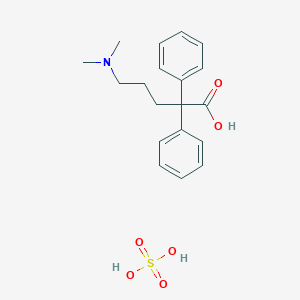

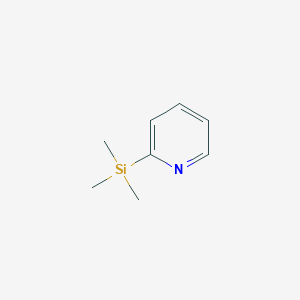
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
